molecular formula C27H25F3N4O5 B606260 BMS-824 CAS No. 1265321-97-8

BMS-824

Número de catálogo: B606260
Número CAS: 1265321-97-8
Peso molecular: 542.5152
Clave InChI: YBQLZPRLWZZECJ-OXQOHEQNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-824 is a hepatitis C virus (HCV) nonstructural protein 5A (NS5A) inhibitor discovered through a high-throughput screening (HTS) campaign targeting the HCV genotype 1b (GT1b) replicon . Structurally, it belongs to the iminothiazolidinone class and was identified as a potent antiviral agent with an EC50 (half-maximum effective concentration) of 5 nM in GT1b replicon assays . Its therapeutic index (TI) exceeds 10,000, indicating minimal cytotoxicity (CC50 >50 µM) .

Mechanistically, it disrupts NS5A function by altering its subcellular localization, thereby preventing the assembly of viral replication complexes (RCs) . A critical discovery was that BMS-824 undergoes oxidative dimerization in cell culture media, generating a symmetrical dimeric species (e.g., BMS-346) with enhanced antiviral activity . This finding guided the development of optimized NS5A inhibitors, including the clinical candidate BMS-790052 (daclatasvir), which retains the symmetrical pharmacophore .

Propiedades

Número CAS

1265321-97-8

Fórmula molecular

C27H25F3N4O5

Peso molecular

542.5152

Nombre IUPAC

2-((R)-1-((S)-2-hydroxy-2-(4-(5-(3-phenyl-4-(trifluoromethyl)isoxazol-5-yl)-1,2,4-oxadiazol-3-yl)phenyl)ethyl)piperidin-3-yl)acetic acid

InChI

InChI=1S/C27H25F3N4O5/c28-27(29,30)22-23(18-6-2-1-3-7-18)32-38-24(22)26-31-25(33-39-26)19-10-8-17(9-11-19)20(35)15-34-12-4-5-16(14-34)13-21(36)37/h1-3,6-11,16,20,35H,4-5,12-15H2,(H,36,37)/t16-,20-/m1/s1

Clave InChI

YBQLZPRLWZZECJ-OXQOHEQNSA-N

SMILES

O[C@H](CN1C[C@@H](CC(O)=O)CCC1)C2=CC=C(C3=NOC(C4=C(C(F)(F)F)C(C5=CC=CC=C5)=NO4)=N3)C=C2

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS-824;  BMS 824;  BMS824; 

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Key NS5A Inhibitors and Their Properties

Compound Core Structure EC50 (GT1b) EC50 (GT1a) Key Features Reference
BMS-824 Iminothiazolidinone 5 nM >10 µM Dimerizes to active species; GT1b-specific; resistance mutations at NS5A L31V/Q54L/Y93H
BMS-858 Thiazolidinone ~10 nM Not reported Initial HTS hit; structural precursor to BMS-824
BMS-346 Symmetrical stilbene 86 pM Improved Dimer-derived pharmacophore; retains resistance profile of BMS-824
BMS-790052 Bis-imidazolopyrrolidine 86 pM Broad Clinical candidate (daclatasvir); pan-genotypic; targets NS5A dimer interface

Key Findings:

Potency and Genotype Coverage: BMS-824 and BMS-858 are highly potent against GT1b but lack efficacy against GT1a. In contrast, BMS-790052 achieves pan-genotypic activity (EC50 = 86 pM across genotypes) due to its optimized symmetrical structure . BMS-346, derived from BMS-824 dimerization, bridges the gap between early hits and clinical candidates by demonstrating improved potency and resistance profile retention .

Mechanism of Action: BMS-824 and BMS-790052 both disrupt NS5A localization and RC assembly, but BMS-790052’s symmetrical design enhances binding to the NS5A dimer interface, explaining its broader genotype coverage .

Resistance Profiles :

  • Resistance mutations (e.g., L31V, Y93H) are common across this inhibitor class. However, BMS-790052’s structural rigidity reduces susceptibility to resistance compared to BMS-824 .

Development Pipeline Insights

The evolution from BMS-824 to BMS-790052 highlights key strategies in NS5A inhibitor design:

  • Dimerization-Driven Optimization : BMS-824’s spontaneous dimerization revealed the importance of symmetry for potency, directly informing the synthesis of BMS-346 and BMS-790052 .
  • Pharmacophore Refinement: Removal of metabolically unstable moieties (e.g., thiazolidinone in BMS-824) and incorporation of rigid linkers (e.g., in BMS-790052) improved stability and efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS-824
Reactant of Route 2
BMS-824

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.